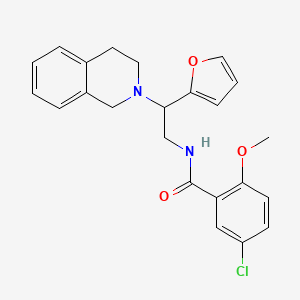

5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c1-28-21-9-8-18(24)13-19(21)23(27)25-14-20(22-7-4-12-29-22)26-11-10-16-5-2-3-6-17(16)15-26/h2-9,12-13,20H,10-11,14-15H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPWFOLKCRAPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the core benzamide structure, followed by the introduction of chloro, methoxy, and furan substituents through sequential substitution reactions. Isoquinoline moieties can be incorporated via cyclization reactions. The reaction conditions often include specific solvents, temperatures, and catalysts that facilitate the desired transformations.

Industrial production methods: Scaling up to industrial production involves optimizing each step for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency. Purification processes like recrystallization or chromatography are essential for obtaining the final compound with high purity.

Chemical Reactions Analysis

Types of reactions:

Oxidation: The compound can undergo oxidative reactions, particularly on the furan and isoquinoline rings, leading to derivatives with altered electronic properties.

Reduction: Reduction reactions may target specific functional groups, potentially transforming nitro groups to amines or reducing double bonds within the structure.

Common reagents and conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substituting agents: Halogens, organometallic reagents

Major products formed:

Oxidized derivatives: Furan and isoquinoline oxidation products

Reduced derivatives: Amines, reduced furan rings

Substituted derivatives: Functionalized benzamides, isoquinolines with various substituents

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant pharmacological properties, primarily due to its structural components which include a chloro group and a methoxybenzamide moiety. These features contribute to its potential as a therapeutic agent.

Antidepressant Activity

Research indicates that compounds similar to 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide have shown high affinity for serotonin receptors, particularly the 5-HT receptor family. The binding affinity to these receptors suggests potential antidepressant activity, making it a candidate for further exploration in treating mood disorders .

Cancer Therapeutics

The compound's structural similarity to known kinase inhibitors positions it as a potential anticancer agent. Studies on related benzamide derivatives have demonstrated their ability to inhibit RET kinase activity, suggesting that 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide may also possess similar properties .

Synthesis and Characterization

The synthesis of 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions that include the formation of the isoquinoline core followed by the introduction of the furan and chloro substituents. Characterization methods such as NMR, FTIR, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide. Variations in substituents can significantly affect its biological activity:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Chloro Group | Enhances receptor binding | |

| Methoxy Group | Improves solubility | |

| Furan Ring | Increases selectivity |

Case Studies

Several studies have explored the efficacy of compounds related to 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide:

In Vitro Studies

In vitro assays have shown that derivatives exhibit significant inhibition of cancer cell proliferation in various cell lines. One study reported that certain benzamide derivatives led to a reduction in cell viability by over 50% at specific concentrations, indicating strong anticancer potential .

In Vivo Studies

Animal model studies are essential for assessing the therapeutic potential of new compounds. For instance, a recent study demonstrated that a related compound significantly reduced tumor growth in mice models when administered at therapeutic doses .

Mechanism of Action

The mechanism by which 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide exerts its effects largely depends on its molecular targets. Possible interactions include:

Enzyme inhibition: Binding to active sites or allosteric sites on enzymes, altering their activity.

Receptor binding: Engaging with receptor proteins, potentially modulating signal transduction pathways.

Pathways involved: Detailed studies would elucidate specific biochemical pathways impacted, which may involve neurotransmission, metabolic regulation, or other critical biological processes.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

- 5-Chloro-N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide (): Replaces the furan-ethyl group with a sulfonamide-ethyl linker.

- 5-Bromo-N-(2-(3,4-Dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethyl)-2-methoxybenzamide (): Substitutes chlorine with bromine and adds 6,7-dimethoxy groups to the dihydroisoquinoline. Bromine’s larger atomic radius may enhance van der Waals interactions, while methoxy groups could improve metabolic stability .

Side Chain Modifications

- N-(4-(2-(6,7-Dimethoxy-3,4-Dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-2-(2-methoxynaphthalen-1-yl)quinazolin-4-amine (): Replaces benzamide with a quinazolinamine core and introduces a naphthalene group.

- 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-(7-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-1,3-benzoxazol-5-yl)propanamide (): Shares the furan moiety but incorporates a benzoxazole core. The benzoxazole’s electron-withdrawing properties could alter electronic distribution and binding kinetics compared to benzamide derivatives .

Halogen and Methoxy Group Effects

- Glibenclamide (): Contains a 5-chloro-2-methoxybenzamide subunit but replaces the dihydroisoquinoline-furan side chain with a sulfonylurea group. This structural shift confers antidiabetic activity via ATP-sensitive potassium channel modulation, highlighting how side-chain modifications drastically alter pharmacological profiles .

- Metoclopramide Impurity A (): Substitutes dihydroisoquinoline with a diethylaminoethyl group.

Biological Activity

5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

- A 5-chloro substituent.

- A furan ring.

- A dihydroisoquinoline moiety.

This unique combination of functional groups is believed to contribute to its diverse biological activities.

Research indicates that the compound may exert its effects through several mechanisms:

- Kinase Inhibition : The compound has been associated with the inhibition of specific kinases involved in tumor growth, suggesting potential anti-cancer properties .

- Neuropharmacological Pathways : Its structure implies possible interactions with serotonin receptors, which could influence various neuropharmacological pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent .

- Mechanisms of Action : The inhibition of kinase activity is a primary mechanism through which the compound may exert its anti-cancer effects .

Neuropharmacological Effects

The interaction with serotonin receptors suggests that the compound could have implications in treating neurological disorders:

- Serotonin Receptor Modulation : Preliminary data indicate that it may act as a modulator for serotonin receptors, which are critical in mood regulation and other neurophysiological processes .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A recent study investigated the efficacy of 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide in a mouse model of breast cancer. The results showed a significant reduction in tumor size compared to controls, supporting its potential as a therapeutic agent .

Q & A

Q. What synthetic routes are recommended for the preparation of 5-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2-methoxybenzamide?

A two-step approach is commonly employed:

Amide Coupling : React 5-chloro-2-methoxybenzoic acid with a coupling agent (e.g., EDCI/HOBt) and the amine intermediate (2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethylamine).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product.

Key validation includes TLC monitoring and NMR spectroscopy (¹H/¹³C) to confirm bond formation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- ¹H/¹³C NMR : Assign signals for the furan (δ 6.3–7.4 ppm), dihydroisoquinoline (δ 2.8–4.2 ppm), and benzamide (δ 7.5–8.1 ppm) moieties.

- LCMS : Confirm molecular weight ([M+H]+ expected ~470–480 Da).

- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase).

- X-ray crystallography (if crystals form): Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds) .

Q. What preliminary biological targets should be explored for this compound?

Based on structural analogs (e.g., nitazoxanide derivatives), prioritize:

- Enzyme inhibition : Pyruvate:ferredoxin oxidoreductase (PFOR) via amide conjugation, critical in anaerobic metabolism .

- Cellular assays : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.

- Molecular docking : Screen against kinase or GPCR targets using Schrödinger or AutoDock .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Design of Experiments (DOE) : Vary solvent (DMF vs. THF), temperature (80–120°C), and catalyst (e.g., DMAP) to identify optimal conditions.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield by 15–20% through enhanced kinetics .

- In-line analytics : Use FTIR or ReactIR to monitor reaction progress and adjust parameters dynamically.

Q. How to resolve contradictions in biological activity data across different studies?

- Purity reassessment : Compare HPLC profiles; impurities >2% may skew results.

- Solubility optimization : Test DMSO, cyclodextrin complexes, or prodrug strategies to address false negatives in cellular assays.

- Target validation : Use CRISPR knockdown or isotopic labeling to confirm on-target effects .

Q. What computational methods are suitable for studying the compound’s mechanism of action?

- Molecular Dynamics (MD) Simulations : Analyze stability of the compound-PFOR complex (NAMD/GROMACS) over 100 ns trajectories.

- QM/MM Calculations : Map electronic interactions at the active site (e.g., chloro and methoxy groups’ electrostatic contributions).

- SAR Analysis : Modify the furan or dihydroisoquinoline groups to predict derivatives with enhanced binding .

Q. How to address challenges in crystallizing this compound for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.